molecular formula C15H22N4O3S B2416748 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1904186-97-5

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2416748
CAS No.: 1904186-97-5
M. Wt: 338.43
InChI Key: YZWJKQUTZDJKEA-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
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Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone is a piperazine derivative that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N4O3SC_{13}H_{20}N_{4}O_{3}S with a molecular weight of 344.5 g/mol. The presence of the piperazine ring and the tetrahydrothiopyran moiety suggests a diverse range of pharmacological activities.

PropertyValue
Molecular FormulaC13H20N4O3SC_{13}H_{20}N_{4}O_{3}S
Molecular Weight344.5 g/mol
CAS Number2034419-63-9
StructureStructure

Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes. The specific interactions of this compound may include:

  • Receptor Modulation : Similar compounds often modulate serotonin and dopamine receptors, which could imply potential applications in psychiatric disorders.
  • Enzyme Inhibition : The methanone functionality may allow for interactions with enzymes involved in metabolic pathways, potentially leading to antibacterial or antifungal properties.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds related to this structure have demonstrated effectiveness against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
  • Antidepressant Effects : The modulation of neurotransmitter systems suggests potential antidepressant effects, which are common among piperazine derivatives.
  • Antitumor Properties : Some studies suggest that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

Study 1: Antimicrobial Evaluation

A study conducted on piperazine derivatives found that compounds with thiopyran moieties exhibited enhanced activity against respiratory pathogens. The study highlighted the importance of structural modifications in improving efficacy .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperazine derivatives. Results indicated significant anxiolytic effects in animal models, supporting the hypothesis that the compound could be beneficial in treating anxiety disorders .

Future Directions

The unique structural characteristics of This compound warrant further investigation into its biological activity. Potential research avenues include:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • Synthesis of Analogues : Developing analogues to explore structure-activity relationships (SAR) for enhanced potency and selectivity.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-12-10-17-14(11-16-12)15(20)19-6-4-18(5-7-19)13-2-8-23(21,22)9-3-13/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWJKQUTZDJKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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